molecular formula C17H21NO3S2 B2418053 5-ethyl-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide CAS No. 2034445-52-6

5-ethyl-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2418053
CAS No.: 2034445-52-6
M. Wt: 351.48
InChI Key: QBWZVZFVQSSGTN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C17H21NO3S2 and it has a molecular weight of 351.48. The structure likely includes an indene ring, a thiophene ring, and a sulfonamide group, among other features.

Scientific Research Applications

Ocular Hypotensive Activity

A series of 5-substituted thieno[2,3-b]- and thieno[3,2-b]thiophene-2-sulfonamides, structurally related to the queried compound, were prepared and evaluated for topical ocular hypotensive activity. These compounds were optimized for inhibitory potency against carbonic anhydrase, water solubility, and minimized pigment binding in the iris, making them potential candidates for treating glaucoma (Prugh et al., 1991).

Antimicrobial Activities

Research on thiazoles and their fused derivatives, including thiophene sulfonamides, has shown promising antimicrobial activities. These compounds were tested against bacterial and fungal isolates, demonstrating their potential in combating microbial infections (Wardkhan et al., 2008).

Cytotoxicity Against Cancer Cell Lines

Aminomethylselenopheno[3,2-b]thiophene sulfonamides were synthesized and their cytotoxicity evaluated against various cancer cell lines, including human fibrosarcoma and breast adenocarcinoma. These compounds present a potential avenue for cancer treatment research (Arsenyan et al., 2016).

Drug Metabolism Studies

Sulfonamide compounds have been used in drug metabolism studies to produce mammalian metabolites of specific drugs, aiding in the understanding of drug behavior in the body. This research highlights the application of biocatalysis in preparing drug metabolites for further analysis (Zmijewski et al., 2006).

Synthesis of Highly Substituted Thiophenes

Research on L-proline-catalyzed three-component reactions has led to the synthesis of highly substituted thienothiopyrans. These compounds, featuring multiple stereocenters, demonstrate the chemical versatility of thiophene sulfonamides in synthesizing complex organic structures (Indumathi et al., 2010).

Safety and Hazards

While specific safety and hazard information for this compound is not available, compounds with similar structures can be harmful by inhalation, in contact with skin, and if swallowed .

Properties

IUPAC Name

5-ethyl-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c1-3-15-8-9-16(22-15)23(19,20)18-12-17(21-2)10-13-6-4-5-7-14(13)11-17/h4-9,18H,3,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWZVZFVQSSGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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